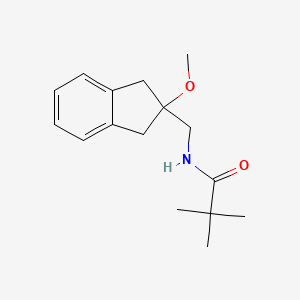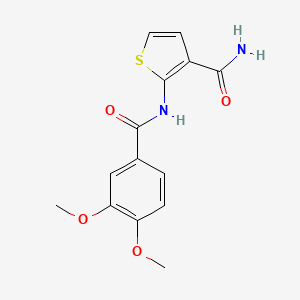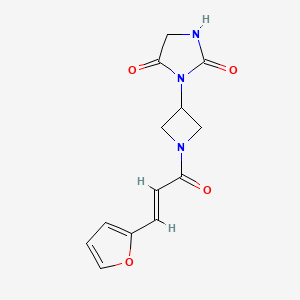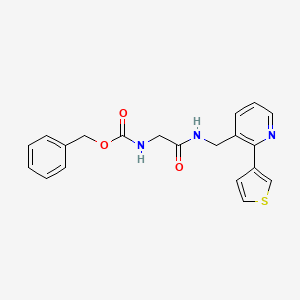![molecular formula C11H11NOS2 B2503119 3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 34392-97-7](/img/structure/B2503119.png)
3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of 2-sulfanylidene-1,3-thiazolidin-4-one, which is a class of sulfur-containing heterocyclic compounds. These compounds have been studied for their potential applications in various fields, including medicinal chemistry due to their biological activities.
Synthesis Analysis
The synthesis of 2-sulfanylidene-1,3-thiazolidin-4-one derivatives can be achieved through a three-component condensation reaction involving primary amines, carbon disulfide, and dialkyl maleates. This reaction yields alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which are structurally related to the compound of interest . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of related compounds, such as (Z)-5-[(5-Methyl-1H-imidazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one monohydrate, has been analyzed, revealing that the non-hydrogen atoms in the organic component are almost coplanar. This suggests that the this compound could also exhibit a planar structure, which might influence its chemical reactivity and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of thiazolidin-4-one derivatives is influenced by the presence of the sulfanylidene moiety. For instance, the compound 2-Amino-4-(4'-phenylsulfanyl-phenyl)-thiazole, which contains a similar sulfanyl group, can undergo various reactions with active methylene derivatives to form fused thiazolo-pyrimidines and other substituted thiazolo-pyrimidines . These reactions demonstrate the versatility of thiazolidin-4-one derivatives in forming a wide range of chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidin-4-one derivatives can be inferred from studies on similar compounds. For example, the FT-IR spectrum of 3-Methyl-4-{(E)-[4-(methylsulfanyl)-benzylidene]amino}1H-1,2,4-triazole-5(4H)-thione has been recorded, and the vibrational wavenumbers computed at HF and DFT levels of theory. The NH stretching wavenumber is red-shifted, indicating the weakening of the NH bond. The negative regions in the molecular electrostatic potential (MEP) map are localized over the sulfur atoms, suggesting sites for nucleophilic attack . These findings can provide insights into the reactivity and interactions of this compound with other molecules.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
- 3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one, as a derivative of thiazolidin-4-one, has been investigated for its antimicrobial properties. Studies have demonstrated the potential of such compounds as antimicrobial agents. For instance, Gouda et al. (2010) synthesized various thiazolidin-4-one derivatives and found some to exhibit promising antimicrobial activities (Gouda, Berghot, Shoeib, & Khalil, 2010).
Synthesis and Biological Activities
- The chemistry and biological activities of 1,3-thiazolidin-4-ones, a group to which this compound belongs, have been extensively studied. These compounds are known for their diverse biological properties and utility as synthons for various biological compounds. Cunico, Gomes, and Vellasco (2008) reviewed the chemistry and biological activities of 1,3-thiazolidin-4-ones, highlighting their significance in medicinal chemistry (Cunico, Gomes, & Vellasco, 2008).
Antitumor Activity
- Another significant area of research is the investigation of thiazolidin-4-one derivatives for their potential antitumor properties. Horishny, Chaban, and Matiychuk (2020) developed a preparative procedure for synthesizing 3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one and its derivatives, which showed moderate activity against various malignant tumor cells (Horishny, Chaban, & Matiychuk, 2020).
Propiedades
IUPAC Name |
3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS2/c1-8-2-4-9(5-3-8)6-12-10(13)7-15-11(12)14/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZSJEPMPURQRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)CSC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2503039.png)
![Ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2503040.png)


![1-(2,3-Dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2503046.png)

![2-[({3-Bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide](/img/structure/B2503049.png)
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2503050.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2503053.png)

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2503056.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-fluoro-4-methylbenzenesulfonamide](/img/structure/B2503058.png)